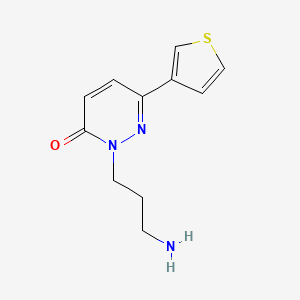
2-(3-Aminopropyl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one
説明
2-(3-Aminopropyl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one is a chemical compound with the molecular formula C11H13N3OS . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of 2-(3-Aminopropyl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one consists of an aminopropyl group attached to a thiophenyl group and a dihydropyridazinone group . The molecular weight of this compound is 235.31 g/mol.科学的研究の応用
Synthesis and Structural Analysis
Synthesis of Dihydropyridazines and Thiourea Derivatives : The compound has been used in the synthesis of new dihydropyridazines, demonstrating its utility in heterocyclic chemistry. This research highlights its potential in creating diverse chemical structures (Hafiz, Ramiz, & Sarhan, 2011).
Characterization of Thieno[2,3-b]Pyridine Derivatives : Studies have focused on the synthesis and characterization of thieno[2,3-b]pyridine derivatives, where the compound plays a crucial role in the formation of these heterocyclic compounds. This research provides insights into the structural properties of such derivatives (Abdel-fattah & Attaby, 2012).
Biological and Pharmacological Applications
Antimicrobial Activities : Some derivatives of this compound have been evaluated for their antimicrobial activities, showing promise in the development of new antimicrobial agents. This application is particularly significant given the ongoing challenge of antibiotic resistance (Gomha, Mohamed, Zaki, Ewies, Elroby, 2018).
Antioxidant Properties : The compound's derivatives have also been studied for their antioxidant properties. This research is important for understanding the compound's potential role in preventing oxidative stress-related diseases (Shetty, Chandana, Shastry, Rao, & Manasa, 2022).
Anticancer Activity : Some studies have explored the anticancer potential of derivatives of this compound, providing a foundation for future research into novel cancer treatments (Kumar, Kumar, Roy, & Sondhi, 2013).
Chemical and Industrial Applications
- Base Oil Improvement : Research has also been conducted on the use of Pyridazinone derivatives, including this compound, for improving the quality of base oils. This demonstrates its potential application in industrial processes (Nessim, 2017).
Additional Applications
Synthesis of Novel Heterocyclic Compounds : The compound has been instrumental in the synthesis of a variety of novel heterocyclic compounds, showcasing its versatility in chemical synthesis (Shams, Mohareb, Helal, & Mahmoud, 2010).
Antiradiation Activity : Derivatives of this compound have been synthesized and evaluated for their antiradiation activities, indicating its potential in radiation protection (Hassan, Ghorab, & Nassar, 1998).
Antimicrobial Evaluation : Novel di-triazoles and derivatives of this compound have been synthesized and assessed for their antimicrobial properties, further underscoring its relevance in medical research (Ünver, Düğdü, Sancak, & Er, 2008).
特性
IUPAC Name |
2-(3-aminopropyl)-6-thiophen-3-ylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c12-5-1-6-14-11(15)3-2-10(13-14)9-4-7-16-8-9/h2-4,7-8H,1,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGIKKQHCAIZMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1C2=CSC=C2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopropyl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate](/img/structure/B1484400.png)
![5-({[(1-Methyl-1H-pyrazol-5-yl)carbonyl]amino}methyl)-2-thiophenecarboxylic acid](/img/structure/B1484401.png)
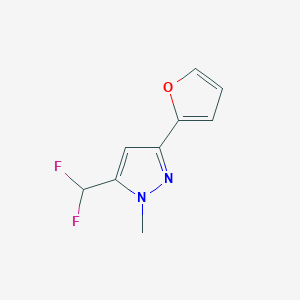
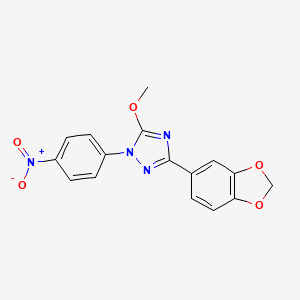
![1-[(1-Hydroxycyclobutyl)methyl]pyrrolidin-3-ol](/img/structure/B1484404.png)
![(3-Chlorophenyl)(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)methanone](/img/structure/B1484408.png)
![4-Chloro-N-(2-pyridinylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1484411.png)
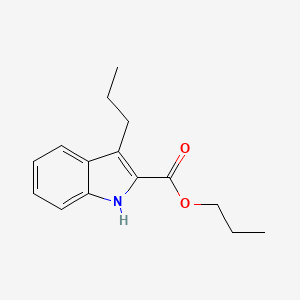
![2-{[(2,2,2-Trifluoroacetyl)amino]methyl}benzenesulfonyl chloride](/img/structure/B1484414.png)
![2-[(3-Hydroxy-2-pyridinyl)(2-oxo-2-phenylacetyl)amino]acetic acid](/img/structure/B1484416.png)
![4-(Aminomethyl)-N,N-dimethylbicyclo[2.2.2]octan-1-amine](/img/structure/B1484417.png)
![1-(3,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B1484420.png)
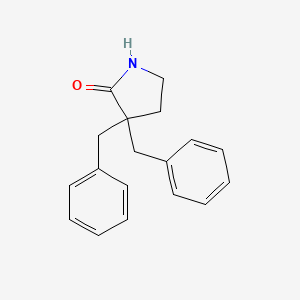
![tert-Butyl 4-[(Z)-2-bromo-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate](/img/structure/B1484423.png)